Cas no 1223609-54-8 (Carbamoyl(phenyl)methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate)

Carbamoyl(phenyl)methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate is a pyrimidine-based ester compound with potential applications in pharmaceutical and agrochemical research. Its structure features a 5-chloro-2-(methylsulfanyl)pyrimidine core, which is often associated with bioactive properties, coupled with a carbamoyl(phenyl)methyl ester group that may enhance solubility or reactivity. The chloro and methylsulfanyl substituents contribute to its versatility as an intermediate in synthetic chemistry, enabling further functionalization. This compound is particularly valuable for designing novel heterocyclic derivatives, given its stability and well-defined reactivity profile. Its precise molecular architecture makes it suitable for targeted modifications in drug discovery or crop protection agent development.
Carbamoyl(phenyl)methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate structure
1223609-54-8 structure
商品名:Carbamoyl(phenyl)methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate
CAS番号:1223609-54-8
MF:C14H12ClN3O3S
メガワット:337.781380653381
CID:6517782
PubChem ID:47017761

Carbamoyl(phenyl)methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate 化学的及び物理的性質

名前と識別子

    • EN300-26600610
    • 1223609-54-8
    • carbamoyl(phenyl)methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate
    • Z226700876
    • AKOS033838203
    • (2-amino-2-oxo-1-phenylethyl) 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate
    • Carbamoyl(phenyl)methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate
    • インチ: 1S/C14H12ClN3O3S/c1-22-14-17-7-9(15)10(18-14)13(20)21-11(12(16)19)8-5-3-2-4-6-8/h2-7,11H,1H3,(H2,16,19)
    • InChIKey: DECVEHMAIZXUPB-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CN=C(N=C1C(=O)OC(C(N)=O)C1C=CC=CC=1)SC

計算された属性

  • せいみつぶんしりょう: 337.029
  • どういたいしつりょう: 337.029
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 22
  • 回転可能化学結合数: 6
  • 複雑さ: 407
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 121A^2
  • 疎水性パラメータ計算基準値(XlogP): 2.5

Carbamoyl(phenyl)methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26600610-0.05g
carbamoyl(phenyl)methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate
1223609-54-8 95.0%
0.05g
$212.0 2025-03-20

Carbamoyl(phenyl)methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate 関連文献

Carbamoyl(phenyl)methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylateに関する追加情報

Carbamoyl(phenyl)methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate (CAS No. 1223609-54-8): An Overview of Its Structure, Properties, and Applications

Carbamoyl(phenyl)methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate (CAS No. 1223609-54-8) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its intricate molecular structure, exhibits a range of biological activities that make it a valuable candidate for various therapeutic applications. In this comprehensive overview, we will delve into the chemical structure, physical properties, and potential applications of Carbamoyl(phenyl)methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate, drawing on the latest research findings to provide a detailed and up-to-date perspective.

Chemical Structure and Synthesis

The molecular structure of Carbamoyl(phenyl)methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate is defined by its pyrimidine core, which is substituted with a chloro group at the 5-position and a methylsulfanyl group at the 2-position. The carboxylate moiety is esterified with a carbamoyl(phenyl)methyl group, adding complexity and functionality to the molecule. This unique combination of functional groups imparts specific chemical properties that are crucial for its biological activity.

The synthesis of Carbamoyl(phenyl)methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate typically involves multistep reactions, starting from readily available starting materials. One common approach involves the condensation of a suitable pyrimidine derivative with an appropriate carbamoyl(phenyl)methyl reagent, followed by esterification to form the final product. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for the production of this compound, making it more accessible for research and development purposes.

Physical Properties

Carbamoyl(phenyl)methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate is a solid compound with a well-defined melting point and solubility characteristics. It is generally soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but exhibits limited solubility in water. These solubility properties are important considerations for its use in biological assays and formulation development.

The compound's stability under various conditions has also been studied extensively. It is stable under standard laboratory conditions but may degrade upon exposure to strong acids or bases. Proper storage conditions, such as maintaining the compound in a dry and cool environment, are essential to ensure its long-term stability.

Biological Activity and Mechanism of Action

Carbamoyl(phenyl)methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate has been shown to exhibit a range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. These activities are attributed to its ability to modulate specific biological targets and pathways.

In anti-inflammatory studies, Carbamoyl(phenyl)methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate has demonstrated potent inhibitory effects on pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In antiviral research, the compound has shown activity against several viral strains, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). Its antiviral mechanism involves inhibition of viral replication through interference with key viral enzymes or proteins.

In cancer research, Carbamoyl(phenyl)methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate has exhibited selective cytotoxicity against various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation. This makes it a potential lead compound for the development of novel anticancer agents.

Clinical Applications and Future Directions

The potential clinical applications of Carbamoyl(phenyl)methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate are diverse and promising. Ongoing preclinical studies are exploring its efficacy in various disease models, with some studies showing promising results in animal models of inflammation, viral infection, and cancer.

In addition to its therapeutic potential, the compound's unique chemical structure makes it an attractive scaffold for further chemical modifications. Researchers are actively investigating structural analogs to optimize its pharmacological properties, such as potency, selectivity, and bioavailability.

The future directions for research on Carbamoyl(phenyl)methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate include further elucidation of its mechanism of action at the molecular level, identification of biomarkers for patient stratification, and development of novel formulations for improved delivery and efficacy.

Conclusion

Carbamoyl(phenyl)methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate (CAS No. 1223609-54-8) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure confers specific biological activities that make it a valuable candidate for the treatment of inflammatory diseases, viral infections, and cancer. Ongoing research continues to uncover new insights into its mechanism of action and therapeutic applications, paving the way for its development as a novel therapeutic agent.

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